molecular formula C9H10ClNO B12328410 5-Chloro-6-methoxy-2,3-dihydro-1H-indole

5-Chloro-6-methoxy-2,3-dihydro-1H-indole

Cat. No.: B12328410
M. Wt: 183.63 g/mol
InChI Key: PVPQDNSPPHAQGI-UHFFFAOYSA-N
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Description

5-Chloro-6-methoxy-2,3-dihydro-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a chlorine atom at the 5th position and a methoxy group at the 6th position on the indole ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methoxy-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methoxy-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine gas . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

5-Chloro-6-methoxy-2,3-dihydro-1H-indole has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-6-methoxy-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Chloro-6-methoxy-2,3-dihydro-1H-indole include other indole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is the specific combination of the chlorine and methoxy groups at the 5th and 6th positions, respectively. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various applications .

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

5-chloro-6-methoxy-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H10ClNO/c1-12-9-5-8-6(2-3-11-8)4-7(9)10/h4-5,11H,2-3H2,1H3

InChI Key

PVPQDNSPPHAQGI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CCNC2=C1)Cl

Origin of Product

United States

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